trans-Styrylacetic acid
Overview
Description
trans-Styrylacetic acid: , also known as 4-Phenyl-3-butenoic acid, is an organic compound with the molecular formula C10H10O2. It is characterized by a phenyl group attached to a butenoic acid moiety. This compound is known for its crystalline powder or needle-like appearance, which can range from white to yellow-brown in color .
Mechanism of Action
Target of Action
Trans-Styrylacetic acid, also known as 4-Phenyl-3-butenoic acid, primarily targets the enzyme Peptidylglycine α-hydroxylating monooxygenase . This enzyme plays a crucial role in the amidation of bioactive peptides, a process that often enhances the activity of the peptide.
Mode of Action
This compound acts as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase This means that the compound binds to the enzyme and undergoes a transformation, leading to the inactivation of the enzyme
Biochemical Analysis
Biochemical Properties
trans-Styrylacetic acid plays a significant role in biochemical reactions, particularly as a mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase . This enzyme is involved in the conversion of C-terminal glycine-extended peptides to their active α-amidated products. The interaction between this compound and peptidylglycine α-hydroxylating monooxygenase is crucial for understanding its inhibitory effects and potential therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, including the phenylacetyl-CoA catabolon . This pathway encompasses the transformation of this compound into phenylacetyl-CoA, which is subsequently catabolized into general metabolites. The interaction of this compound with enzymes and cofactors in this pathway is crucial for understanding its metabolic significance.
Preparation Methods
Synthetic Routes and Reaction Conditions: trans-Styrylacetic acid can be synthesized through various methods. One common synthetic route involves the condensation of benzaldehyde with malonic acid in the presence of a base, followed by decarboxylation. The reaction conditions typically include heating the mixture to facilitate the condensation and subsequent decarboxylation .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions: trans-Styrylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form the corresponding alcohols.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the phenyl group
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
trans-Styrylacetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a mechanism-based inhibitor of peptidylglycine α-hydroxylating monooxygenase, an enzyme involved in the biosynthesis of peptide hormones
Medicine: Its inhibitory properties make it a potential candidate for drug development, particularly in targeting specific enzymes.
Industry: It is used in the production of various organic compounds and as an intermediate in chemical synthesis
Comparison with Similar Compounds
- Phenylacetic acid
- Cinnamic acid
- 3-Phenylpropionic acid
Comparison: trans-Styrylacetic acid is unique due to its specific structure, which includes a phenyl group attached to a butenoic acid moiety. This structure imparts distinct chemical properties and reactivity compared to similar compounds like phenylacetic acid and cinnamic acid. For example, the presence of the double bond in this compound allows for additional reactivity, such as electrophilic addition reactions, which are not possible with phenylacetic acid .
Properties
IUPAC Name |
(E)-4-phenylbut-3-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-7H,8H2,(H,11,12)/b7-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCXFXNEYIHJST-QPJJXVBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60959161 | |
Record name | trans-Styrylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1914-58-5, 2243-53-0 | |
Record name | (3E)-4-Phenyl-3-butenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1914-58-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | trans-Styrylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60959161 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenyl-3-butenoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.105 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-Butenoic acid, 4-phenyl-, (3E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.283 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-BUTENOIC ACID, 4-PHENYL-, (3E)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34WSP69ABK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the photoluminescent properties of hybrid materials incorporating trans-styrylacetic acid?
A: Research indicates that hybrid materials synthesized using this compound exhibit favorable photoluminescent properties, specifically demonstrating long luminescence lifetimes and high quantum efficiencies. [] This suggests potential applications in areas like optoelectronics and sensing technologies.
Q2: Can this compound be used as a precursor in the synthesis of more complex molecules?
A: Yes, this compound serves as a starting material for synthesizing other valuable compounds. For instance, it can react with aqueous potassium hydrogen sulfate (KHSO5) to yield trans-3-hydroxy-4-phenylbutyrolactone. [, ] This lactone structure is found in various natural products and pharmaceuticals, highlighting the synthetic utility of this compound.
Q3: How is this compound involved in biological systems?
A: this compound is a component of the phenylacetyl-CoA catabolon, a complex metabolic unit. [] Within this system, various structurally related compounds, including this compound, are catabolized into phenylacetyl-CoA, a common intermediate that feeds into central metabolic pathways. This highlights the role of this compound in the breakdown and utilization of specific molecules within biological systems.
Q4: What are the potential applications of hybrid materials containing this compound in material science?
A: The research highlights the use of this compound in constructing hybrid materials through radical addition polymerization with other monomers like vinyltrimethoxysilane. [] These hybrid materials, often incorporating rare earth elements, are characterized using techniques like NMR, FTIR, XRD, and SEM. The unique properties of these hybrids, combined with their tunable compositions, make them promising candidates for applications in areas like catalysis, sensing, and advanced material design.
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